Product packaging for Benzotriazole-d4(Cat. No.:CAS No. 1185072-03-0)

Benzotriazole-d4

Cat. No.: B563044
CAS No.: 1185072-03-0
M. Wt: 123.15 g/mol
InChI Key: QRUDEWIWKLJBPS-RHQRLBAQSA-N
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Description

Contextualization of Benzotriazoles as Emerging Contaminants (CECs) in Aquatic Environments

Benzotriazoles are a class of synthetic heterocyclic compounds widely used in various industrial and commercial applications. scispace.com Their primary function is as corrosion inhibitors in antifreeze coolants, aircraft de-icing fluids, and metalworking fluids. They are also utilized as ultraviolet (UV) stabilizers in plastics, resins, and polymers to prevent degradation from sun exposure. researchgate.nettengerchemical.com

Due to their widespread use, high water solubility, and persistence, benzotriazoles are frequently detected in aquatic environments worldwide. researchgate.net They enter the environment primarily through wastewater treatment plant (WWTP) effluents, as conventional treatment processes are often ineffective at completely removing them. scispace.comnih.gov Studies have shown that removal efficiencies in WWTPs can be highly variable and sometimes low, leading to their continuous discharge into rivers, lakes, and groundwater. clearsynth.comresearchgate.net As a result, benzotriazoles are now recognized as contaminants of emerging concern (CECs). researchgate.netresearchgate.net Their ubiquitous presence in water bodies raises concerns about their potential long-term effects on aquatic ecosystems and human health. scispace.com

Table 1: Benzotriazole (B28993) Removal Efficiency in Wastewater Treatment Plants

Treatment Plant TypeCompoundMean Removal Efficiency (%)
Membrane Bioreactor (MBR-MH)Benzotriazole (BTri)~45%
Membrane Bioreactor (MBR-MH)5-Tolyltriazole (5-TTri)~80%
Conventional Activated Sludge (CAS-E)Benzotriazole (BTri)~45%
Conventional Activated Sludge (CAS-E)5-Tolyltriazole (5-TTri)~80%
Conventional Activated Sludge (CAS-M)Benzotriazole (BTri)~45%
Conventional Activated Sludge (CAS-M)5-Tolyltriazole (5-TTri)~80%
Activated Sludge (Greece)Benzotriazole<68%
Activated Sludge (Greece)Tolyltriazole<68%
Data sourced from multiple studies on wastewater treatment plant efficiency. clearsynth.comresearchgate.net

Rationale for Deuterium (B1214612) Labeling in Environmental and Mechanistic Studies

To accurately study the fate, transport, and transformation of benzotriazoles in the environment, researchers require precise analytical tools. Deuterium labeling, which involves replacing hydrogen atoms with their heavier, stable isotope deuterium, provides such a tool. Benzotriazole-d4, where four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium, is chemically almost identical to the parent compound but has a higher mass. This mass difference is the key to its utility in environmental and mechanistic studies.

Stable isotope-labeled compounds, such as this compound, are invaluable as tracers in environmental systems. researchgate.net When introduced into a system (e.g., a water sample or a laboratory reactor), the labeled compound behaves nearly identically to its non-labeled counterpart. nih.gov This allows scientists to track the movement and transformation of the contaminant through complex environmental matrices. researchgate.net

The primary analytical technique that leverages this is isotope dilution mass spectrometry (IDMS). In this method, a known amount of the isotopically labeled standard (this compound) is added to a sample. The labeled standard acts as an internal benchmark for the quantification of the unlabeled benzotriazole. clearsynth.com This approach is highly accurate because it compensates for any loss of the analyte during sample preparation and analysis, correcting for matrix effects that can suppress or enhance the instrument's signal. clearsynth.comresearchgate.net

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond due to the increased mass of deuterium. nih.gov Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step of a reaction. nih.gov

By comparing the reaction rates of benzotriazole and this compound, researchers can gain insights into the mechanisms of its degradation. A significant KIE (a rate ratio of kH/kD greater than 1) suggests that the C-H bond is broken in the slowest step of the reaction, providing crucial evidence for a particular transformation pathway. nih.gov This information is vital for understanding how benzotriazoles are broken down in natural and engineered systems, such as during advanced oxidation processes or biodegradation.

Historical Development and Significance of this compound as a Research Tool

The significance of this compound lies in its ability to enable highly accurate and precise quantification of benzotriazole in complex samples like wastewater, surface water, and sludge. scispace.com Its use as an internal standard in methods like liquid chromatography-mass spectrometry (LC-MS) has become a gold standard in environmental analysis. nih.gov This has allowed researchers to build a more accurate picture of the occurrence, fate, and transport of benzotriazoles in the environment, providing the reliable data needed for risk assessment and the development of effective water treatment strategies. scispace.com The availability of this compound has been instrumental in advancing our understanding of this important class of emerging contaminants.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3 B563044 Benzotriazole-d4 CAS No. 1185072-03-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1185072-03-0

Molecular Formula

C6H5N3

Molecular Weight

123.15 g/mol

IUPAC Name

4,5,6,7-tetradeuterio-2H-benzotriazole

InChI

InChI=1S/C6H5N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H,(H,7,8,9)/i1D,2D,3D,4D

InChI Key

QRUDEWIWKLJBPS-RHQRLBAQSA-N

SMILES

C1=CC=C2C(=C1)NN=N2

Isomeric SMILES

[2H]C1=C(C2=NNN=C2C(=C1[2H])[2H])[2H]

Canonical SMILES

C1=CC2=NNN=C2C=C1

Synonyms

1,2,3-1H-Benzotriazole-d4;  1,2,3-Triaza-1H-indene-d4;  1,2-Aminoazophenylene-d4;  1H-1,2,3-Benzotriazole-d4;  2,3-Diazaindole-d4;  Azimidobenzene-d4;  Aziminobenzene-d4;  BLS 1326-d4;  Benzisotriazole-d4;  NSC 3058-d4;  Rusmin R-d4;  Seetec BT-d4; 

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies for Benzotriazole D4

Strategies for Deuterium (B1214612) Incorporation into the Benzotriazole (B28993) Scaffoldchemicalbook.com

The introduction of deuterium into the benzotriazole molecule can be achieved through two primary strategies: direct deuteration of the pre-formed benzotriazole ring system (ring-deuteration techniques) or by constructing the benzotriazole ring from deuterated precursors (precursor-based labeling approaches).

Ring-Deuteration Techniquesprepchem.comnih.govspringerprofessional.desigmaaldrich.com

Ring-deuteration techniques involve the exchange of hydrogen atoms for deuterium atoms directly on the aromatic ring of the benzotriazole molecule. This is typically achieved through hydrogen-deuterium (H/D) exchange reactions.

One common method involves the use of a deuterium source, such as deuterium oxide (D₂O), under elevated temperatures and pressures. The efficiency of this exchange can be significantly enhanced by the use of catalysts. Transition metal catalysts, such as platinum, palladium, rhodium, and ruthenium, have been shown to be effective in facilitating H/D exchange on aromatic rings. For instance, a nanostructured iron catalyst has been successfully employed for the selective deuteration of various (hetero)arenes using D₂O. nih.govnih.gov Another approach utilizes iridium(I) NHC/phosphine catalysts for the site-selective deuteration of N-heterocycles. strath.ac.ukacs.org

Microwave irradiation can also be employed to accelerate the H/D exchange reaction, offering a more rapid and efficient method for deuteration compared to conventional heating.

A general representation of the catalytic H/D exchange reaction is shown below:

C₆H₅N₃ + 4 D₂O --catalyst--> C₆D₄HN₃ + 4 HDO

Table 1: Comparison of Ring-Deuteration Techniques

View Data
Technique Deuterium Source Catalyst/Conditions Advantages Disadvantages
Catalytic H/D Exchange D₂O, D₂ gas Platinum, Palladium, Rhodium, Ruthenium, Iron High efficiency, potential for selectivity Requires catalyst, may require high pressure/temperature
Microwave-Assisted H/D Exchange D₂O Microwave irradiation Rapid reaction times, improved efficiency Specialized equipment required
Acid-Catalyzed Exchange Deuterated acids (e.g., D₂SO₄) Strong acid Simple procedure Harsh conditions, potential for side reactions

Precursor-Based Labeling Approaches

An alternative strategy for the synthesis of Benzotriazole-d4 involves the use of a deuterated starting material. In this approach, the benzotriazole ring is constructed from a precursor that already contains the desired deuterium atoms. The most logical precursor for this compound is o-phenylenediamine-d4.

The synthesis of this compound from o-phenylenediamine-d4 would follow the classical diazotization reaction. This involves treating o-phenylenediamine-d4 with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and an acid (e.g., acetic acid or hydrochloric acid).

The reaction proceeds as follows:

C₆D₄(NH₂)₂ + NaNO₂ + 2 CH₃COOH → C₆D₄HN₃ + 2 CH₃COONa + 2 H₂O

The primary challenge in this approach lies in the synthesis of the deuterated precursor, o-phenylenediamine-d4. This can be prepared by the reduction of o-nitroaniline-d4, which in turn can be synthesized through the deuteration of o-nitroaniline or by nitrating deuterated aniline (B41778). Various methods for the reduction of nitroarenes to anilines are well-established, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. orgsyn.orgsciencemadness.org

Table 2: Key Steps in Precursor-Based Synthesis of this compound

View Data
Step Reaction Reagents and Conditions
1. Deuteration of Precursor Synthesis of o-phenylenediamine-d4 Reduction of o-nitroaniline-d4 using catalytic hydrogenation (e.g., Pd/C, H₂/D₂) or other reducing agents.
2. Diazotization and Cyclization Formation of the triazole ring Reaction of o-phenylenediamine-d4 with sodium nitrite and an acid (e.g., acetic acid).

Characterization of this compound Isotopic Purity and Positionprepchem.comnih.govspringerprofessional.de

Following the synthesis of this compound, it is crucial to determine its isotopic purity and confirm the position of the deuterium atoms. The two primary analytical techniques employed for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): The absence or significant reduction of signals in the aromatic region of the ¹H NMR spectrum compared to the spectrum of non-deuterated benzotriazole provides a direct indication of successful deuteration. The integration of any residual proton signals can be used to quantify the degree of deuteration.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The chemical shifts in the ²H NMR spectrum are analogous to those in the ¹H NMR spectrum, allowing for the confirmation of the positions of the deuterium atoms on the benzene (B151609) ring.

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns in the ¹³C NMR spectrum. The disappearance of C-H couplings and the appearance of C-D couplings at specific carbon positions confirm the location of the deuterium labels.

Mass Spectrometry (MS):

Mass spectrometry is a highly sensitive technique for determining the isotopic distribution of a sample.

Electron Ionization (EI)-MS: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 123, which is four mass units higher than that of unlabeled benzotriazole (m/z 119). nist.gov The relative intensities of the isotopic peaks (M, M+1, M+2, etc.) can be used to calculate the isotopic enrichment.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition and confirmation of the incorporation of four deuterium atoms. nih.gov

Table 3: Analytical Techniques for Characterization of this compound

View Data
Technique Information Obtained Key Features
¹H NMR Degree of deuteration Disappearance/reduction of proton signals.
²H NMR Position of deuterium atoms Direct observation of deuterium signals.
¹³C NMR Position of deuterium atoms C-D coupling patterns.
Mass Spectrometry (MS) Isotopic purity, number of deuterium atoms Molecular ion peak shift, isotopic distribution.
High-Resolution Mass Spectrometry (HRMS) Exact mass, confirmation of elemental composition High mass accuracy.

Advancements in Scalable Synthesis of Deuterated Benzotriazole Analogs

The increasing demand for deuterated compounds in various fields has driven the development of more efficient and scalable synthesis methods. nih.gov

Flow Chemistry:

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of deuterated compounds. springerprofessional.denih.govcolab.ws Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially when dealing with hazardous reagents or intermediates. The use of packed-bed reactors containing a heterogeneous catalyst can facilitate continuous H/D exchange reactions, enabling the production of larger quantities of deuterated compounds. researchgate.net

Catalyst Development:

Research continues to focus on the development of more active, selective, and robust catalysts for H/D exchange reactions. Nanostructured catalysts, such as the aforementioned iron catalyst, offer high surface area and reactivity, leading to more efficient deuteration under milder conditions. nih.govnih.govresearchgate.net The development of catalysts that can be easily recovered and reused is also a key area of focus to improve the cost-effectiveness and sustainability of the deuteration process.

These advancements in scalable synthesis are crucial for making deuterated compounds like this compound more accessible for a wide range of research and industrial applications.

Advanced Analytical Methodologies Employing Benzotriazole D4 As an Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique widely employed for the determination of benzotriazoles in complex mixtures. mdpi.comresearchgate.net The use of Benzotriazole-d4 as an internal standard is crucial in these applications for enhancing the accuracy and reliability of quantification. uoa.gruva.nl It effectively compensates for variations in instrument response and matrix effects, which are common challenges in LC-MS/MS analysis. lcms.czcsic.eswright.edu

Optimization of Sample Preparation for Diverse Environmental and Biological Matrices

The effective extraction and clean-up of analytes from complex matrices such as environmental water, soil, sludge, and biological fluids are critical for successful LC-MS/MS analysis. mdpi.comresearchgate.netresearchgate.net The addition of this compound at the beginning of the sample preparation process allows for the correction of analyte losses that may occur during these steps. lcms.czwright.edumdpi.com

Solid Phase Extraction (SPE) is a widely used technique for the pre-concentration and purification of benzotriazoles from aqueous samples like surface water, wastewater, and drinking water. mdpi.comwright.edu Various sorbent materials have been evaluated for their efficiency in extracting benzotriazoles. For instance, Oasis HLB (a hydrophilic-lipophilic balanced polymer) is a common choice due to its ability to retain both polar and non-polar compounds. kwrwater.nl In a typical SPE protocol, the water sample, spiked with this compound, is passed through an SPE cartridge. uva.nlkwrwater.nl After washing to remove interferences, the analytes, along with the internal standard, are eluted with an organic solvent like methanol (B129727) or acetonitrile. uva.nl The use of this compound helps to correct for any variability in the extraction and elution efficiency. uva.nl Studies have shown that SPE methods can achieve high recoveries for a range of benzotriazoles, often between 76% and 114% in various water matrices. nih.gov

Table 1: Example of SPE Protocol Parameters for Benzotriazole (B28993) Analysis in Water

ParameterConditionReference
SPE CartridgeOasis HLB, 200 mg kwrwater.nl
Sample pHAdjusted to 2 kwrwater.nl
Elution SolventAcetonitrile, Methanol uva.nl
Internal StandardThis compound uva.nlkwrwater.nl

Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique particularly suitable for volatile and semi-volatile organic compounds. d-nb.infochromatographyonline.com For the analysis of benzotriazoles, especially in complex matrices like airport stormwater, HS-SPME coupled with gas chromatography-mass spectrometry (GC-MS) has been successfully applied. mdpi.com In this method, a fused silica (B1680970) fiber coated with a suitable stationary phase, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), is exposed to the headspace above the sample. mdpi.com The analytes, including benzotriazoles and the added this compound internal standard, partition between the sample matrix and the fiber coating. mdpi.com Optimization of parameters like extraction temperature and time is crucial for achieving high sensitivity. mdpi.com For instance, increasing the extraction temperature to 100°C has been shown to significantly enhance the extraction efficiency of target analytes. mdpi.com

Table 2: Optimized HS-SPME Conditions for Benzotriazole Analysis

ParameterConditionReference
Fiber CoatingPolydimethylsiloxane/divinylbenzene (PDMS/DVB) mdpi.com
Extraction Temperature100 °C mdpi.com
Extraction Time45 min mdpi.com
Salt Addition1.0 g mdpi.com
Internal Standard1H-benzotriazol-d4 mdpi.com

For solid samples such as soil, sediment, and sludge, ultra-sonication is a common extraction technique. ntnu.nodoi.orghielscher.com The sample is typically mixed with a suitable solvent and subjected to high-frequency sound waves, which facilitates the transfer of the analytes from the solid matrix into the solvent. doi.org this compound is added prior to sonication to account for extraction inefficiencies. uoa.gr This method, often referred to as ultrasonic-assisted extraction (UAE), is recognized for being faster than traditional methods like Soxhlet extraction. hielscher.com The resulting extract is then typically cleaned up using a technique like SPE before LC-MS/MS analysis. ntnu.no

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines extraction and cleanup into a single step. longdom.org Originally developed for pesticide residue analysis in food, its application has expanded to include a wide range of contaminants, including benzotriazoles in various matrices like seafood. researchgate.netresearchgate.net The typical QuEChERS procedure involves an initial extraction with an organic solvent (commonly acetonitrile) and partitioning salts (e.g., magnesium sulfate (B86663), sodium chloride). urv.cat A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup, where a sorbent is added to the extract to remove interfering matrix components. researchgate.net The use of this compound as an internal standard is essential to ensure accurate quantification in these complex food and environmental samples. researchgate.net Different combinations of salts and sorbents are often evaluated to optimize recoveries and minimize matrix effects for specific sample types. researchgate.net

Matrix Effect Compensation and Quantification Accuracy

A significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the target analytes in the mass spectrometer's ion source. mdpi.comlcms.cz This can lead to inaccurate quantification. uoa.gr this compound, being isotopically labeled, co-elutes with the unlabeled benzotriazole and experiences similar matrix effects. uoa.grlcms.cz By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be effectively normalized. lcms.cz This approach significantly improves the accuracy and precision of the quantification. lcms.czcsic.eswright.edu Studies have demonstrated that the use of an appropriate internal standard like this compound can result in normalized matrix effect ratios between 0.88 and 1.14, indicating excellent compensation for signal suppression or enhancement. lcms.cz

Method Validation Parameters: Sensitivity, Selectivity, Accuracy, and Precision

The validation of an analytical method is paramount to ensure the reliability and reproducibility of results. When using this compound as an internal standard, several key parameters are evaluated to establish the method's performance.

Sensitivity is demonstrated by the method's limit of detection (LOD) and limit of quantification (LOQ). For instance, in the analysis of benzotriazoles and benzothiazoles in textiles, methods using deuterated internal standards have achieved LODs ranging from 1 to 36 pg injected and method quantification limits (MQLs) from 13 to 108 pg/g of textile. researchgate.net In another study focused on wastewater and sludge, the use of 1H-Benzotriazole-d4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) resulted in LODs from 0.08 to 17 ng/L in dissolved samples. uoa.gr For the analysis of tea beverages using a deep eutectic solvent-based extraction and ultrahigh-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QToF-MS), the method showed low LOQs between 1.5 and 12 ng/mL. researchgate.net

Selectivity refers to the ability of the method to distinguish the target analytes from other components in the sample matrix. The use of this compound as an internal standard, combined with the high resolving power of techniques like comprehensive two-dimensional gas chromatography (GCxGC), ensures effective separation from co-eluting compounds in complex matrices like airport stormwater. mdpi.com High-resolution mass spectrometry (HRMS) further enhances selectivity by providing accurate mass measurements, which helps in the unequivocal identification of target compounds. researchgate.net

Accuracy is often assessed through recovery studies. In the analysis of airport stormwater, a method using this compound showed good accuracy with recoveries of 80.0% or higher. mdpi.com Similarly, for the analysis of benzotriazoles and benzothiazoles in wastewater and sludge, quantitative mean relative recoveries of over 89% were achieved. uoa.gr Another study on textile samples reported recoveries ranging from 69% to 102%. researchgate.net

Precision is a measure of the repeatability and reproducibility of the method. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). A GCxGC-Time-of-Flight Mass Spectrometry (TOF-MS) based procedure for airport stormwater analysis demonstrated good precision with a CV of 14.9% or less. mdpi.com In the analysis of wastewater and sludge, the precision was better than 14% for all benzotriazoles and benzothiazoles. uoa.gr For textile analysis, the RSDs of repeated experiments were between 4% and 18%. researchgate.net

Table 1: Method Validation Parameters Using this compound as an Internal Standard

Parameter Analytical Method Matrix Finding Citation
Sensitivity (LOD/LOQ) LC-MS/MS Wastewater (dissolved) LODs: 0.08-17 ng/L uoa.gr
UHPLC-QToF-MS Tea Beverages LOQs: 1.5-12 ng/mL researchgate.net
LC-MS Textiles MQLs: 13-108 pg/g researchgate.net
Accuracy (Recovery) GCxGC-TOF-MS Airport Stormwater ≥ 80.0% mdpi.com
LC-MS/MS Wastewater & Sludge > 89% uoa.gr
LC-MS Textiles 69-102% researchgate.net
Precision (RSD/CV) GCxGC-TOF-MS Airport Stormwater ≤ 14.9% CV mdpi.com
LC-MS/MS Wastewater & Sludge < 14% RSD uoa.gr
LC-MS Textiles 4-18% RSD researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) and Comprehensive Two-Dimensional GC (GCxGC-TOF-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) offers significantly enhanced resolution and sensitivity. researchgate.net

The analysis of polar analytes like benzotriazoles by GC-based methods can be challenging due to their low volatility and potential for interaction with the stationary phase of the GC column. This can lead to poor peak shape and reduced sensitivity. While derivatization is a common solution to improve the volatility of polar compounds for GC analysis, it is not always necessary with modern techniques. uoa.gr

The use of GCxGC provides a powerful solution to these challenges. By employing two columns with different separation mechanisms, GCxGC significantly increases peak capacity and resolution, allowing for the separation of polar analytes from matrix interferences. researchgate.net This enhanced separation capability can often eliminate the need for extensive sample cleanup or derivatization. researchgate.net The structured nature of GCxGC chromatograms also aids in the identification of compound classes. researchgate.net

This compound is instrumental in the analysis of complex environmental matrices such as airport stormwater, which can contain a wide variety of pollutants at trace levels. mdpi.com A study utilizing a headspace solid-phase microextraction (HS-SPME) method coupled with GCxGC-TOF-MS successfully determined benzotriazoles in airport runoff water. mdpi.com The use of this compound as an internal standard was critical for achieving accurate and precise quantification in these challenging samples. mdpi.com The enhanced separation power of GCxGC was essential for resolving target analytes from the complex matrix, demonstrating its suitability for extensive environmental monitoring. mdpi.comnih.gov

Advanced Mass Spectrometry Techniques Utilizing this compound

The coupling of chromatographic separation with advanced mass spectrometry techniques provides a high degree of certainty in both the identification and quantification of analytes.

High-resolution mass spectrometry (HRMS) is a powerful tool for the analysis of emerging contaminants due to its high sensitivity and the ability to provide accurate mass measurements. researchgate.net This capability is crucial for the unambiguous identification of compounds, especially in non-targeted screening approaches. This compound is frequently used as an internal standard in LC-HRMS methods to correct for matrix effects and ensure accurate quantification. uu.nl For instance, in a large-scale suspect screening study of anthropogenic chemicals in various water types, this compound was used as an internal standard to aid in retention time alignment and semi-quantitative analysis. uu.nl

Time-of-flight (TOF) mass spectrometry is often paired with GCxGC due to its high acquisition speed, which is necessary to capture the narrow peaks generated by this technique. mdpi.comresearchgate.net The combination of GCxGC with TOF-MS (GCxGC-TOF-MS) is a highly effective tool for the characterization of emerging pollutants like benzotriazoles in aqueous matrices. nih.gov The high sensitivity and full-spectrum acquisition of TOF-MS allow for the identification of a wide range of organic compounds. mdpi.com In a study on airport stormwater, a GCxGC-TOF-MS based procedure, with this compound as an internal standard, was developed and validated for the determination of anti-corrosive compounds. mdpi.com This highlights the suitability of TOF-MS for comprehensive environmental analysis.

Orbitrap Mass Spectrometry

Orbitrap Mass Spectrometry stands as a high-resolution analytical technique renowned for its exceptional mass accuracy and sensitivity. In the analysis of emerging environmental contaminants, the use of isotopically labeled internal standards is crucial for accurate quantification, compensating for matrix effects and variations during sample preparation and analysis. This compound, as a deuterated analog of the widely detected contaminant benzotriazole, serves as an ideal internal standard for such applications.

The coupling of liquid chromatography (LC) with a Linear Trap Quadrupole (LTQ) Fourier Transform (FT) Orbitrap mass spectrometer has been effectively utilized for the determination of benzotriazoles in environmental water samples. uoa.gr In these methodologies, this compound is added to sample extracts prior to analysis. For instance, in a method developed for analyzing various emerging contaminants, a solution containing several internal standards, including 1-H-benzotriazole-d4, is added to the final sample extracts to achieve a concentration of 1 mg/L. kwrwater.nl This allows for precise quantification of the target analytes.

Furthermore, the high-resolution capabilities of the Orbitrap analyzer allow for the use of the internal standard as a "lock mass." In one such application, this compound (d4-BTZ) was used as a lock mass during its elution time window (4.5 to 6.0 minutes) in an MS/dd-MS2 (data-dependent MS2) mode. frontiersin.org This procedure involves using the known, precise mass of the co-eluting internal standard to correct for any minor mass calibration drifts in the instrument during the analytical run, thereby enhancing the mass accuracy of the measurements for the target compounds. frontiersin.org The recovery rates for this compound have been reported to be around 69% in seawater samples and between 40% and 53% in river water samples, depending on the season. uoa.gr

Table 1: Application of this compound in LC-Orbitrap MS Methods

Analyte Group Matrix Instrumentation Role of this compound Reported Recovery Rates Reference
Benzotriazoles River Water LC-LTQ FT Orbitrap MS Internal Standard 40% (Summer) - 53% (Winter) uoa.gr
Benzotriazoles Seawater LC-LTQ FT Orbitrap MS Internal Standard 69% uoa.gr
Benzotriazoles Environmental Samples MS / dd-MS2 Internal Standard / Lock Mass Not Specified frontiersin.org

Pseudo-Selected Reaction Monitoring (Pseudo-SRM)

Pseudo-Selected Reaction Monitoring (Pseudo-SRM) is an analytical technique performed on high-resolution mass spectrometers that mimics traditional Selected Reaction Monitoring (SRM) on triple quadrupole instruments. It offers enhanced selectivity and sensitivity by monitoring a specific precursor ion to product ion transition at high resolution. The use of this compound as an internal standard is integral to methods employing Pseudo-SRM for the quantification of emerging contaminants.

A method was developed for the determination of contaminants, including benzotriazoles, in wastewater utilizing solid-phase extraction (SPE) for sample pre-concentration and clean-up, followed by analysis with LC-(ESI-)MS/MS in Pseudo-SRM mode. uoa.gr The absolute recoveries of the extraction method for the target compounds were found to be in the range of 83% to 118%. uoa.gr

In this context, this compound is used to correct for analyte loss during sample preparation and for signal fluctuations in the mass spectrometer. The recovery rates of the mass-labeled internal standard 1H-Benzotriazole-d4 were systematically evaluated in different environmental matrices. uoa.gr The study reported recovery rates in river water samples to be 53% during the winter and 40% during the summer, while for seawater samples, the recovery was 69%. uoa.gr The method demonstrated high sensitivity, with method quantification limits (MQLs) calculated at a signal-to-noise ratio of ten, resulting in MQLs of 1.2 ng L⁻¹ and 0.4 ng L⁻¹. uoa.gr

Table 2: Performance Data for this compound in a Pseudo-SRM Method

Matrix This compound Recovery Rate Method Quantification Limit (MQL) Reference
River Water (Winter) 53% 1.2 ng L⁻¹ / 0.4 ng L⁻¹ uoa.gr
River Water (Summer) 40% 1.2 ng L⁻¹ / 0.4 ng L⁻¹ uoa.gr

Environmental Fate and Transport Studies of Benzotriazoles Using Deuterated Analogs

Photodegradation Pathways and Mechanisms

Direct Photolysis

Direct photolysis is the process by which a chemical absorbs light energy, leading to its degradation. Studies have shown that benzotriazole (B28993) can undergo direct photolysis when exposed to UV radiation and simulated sunlight. nih.govresearchgate.net The efficiency of this process is often described by the quantum yield, which is the number of molecules transformed per photon absorbed. For benzotriazoles, the quantum yields are generally low, suggesting that direct photolysis is a relatively slow degradation pathway in surface waters. nih.gov

The half-life of benzotriazole under direct photolysis conditions can range from hours to days, depending on factors such as the intensity and wavelength of the light, pH of the water, and the presence of other substances. nih.govresearchgate.net For instance, the photolysis rate of benzotriazole has been observed to decrease with increasing pH. researchgate.net The degradation of benzotriazole through direct photolysis can lead to the formation of various transformation products, including aniline (B41778) and phenazine. nih.gov

Table 1: Factors Influencing the Direct Photolysis of Benzotriazole

FactorEffect on Photolysis RateReference
Light Intensity Higher intensity leads to a faster rate nih.gov
Wavelength Most effective in the UV range researchgate.net
pH Rate decreases with increasing pH researchgate.net
Presence of Metals Can have inhibitory effects researchgate.net

Indirect Photodegradation

Indirect photodegradation occurs when other substances in the water, known as photosensitizers, absorb light and produce reactive chemical species that then degrade the compound of interest. In natural waters, dissolved organic matter (DOM) is a primary photosensitizer. nih.gov When DOM absorbs sunlight, it can generate various reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂).

These reactive species can significantly contribute to the degradation of benzotriazoles. The reaction with hydroxyl radicals, in particular, is considered an important pathway for the removal of benzotriazoles from sunlit surface waters. The rate of indirect photodegradation is influenced by the concentration and character of the DOM, as well as the concentrations of other substances that can scavenge the reactive species.

In the context of indirect photodegradation studies, Benzotriazole-d4 is an essential tool. It is commonly used as an internal standard to accurately quantify the diminishing concentrations of the parent benzotriazole compound as it is degraded by reactive species. This allows for the precise determination of degradation kinetics and the elucidation of reaction mechanisms. Although studies have not specifically focused on the degradation of this compound itself, its use underpins the reliability of the data obtained for the non-deuterated compound.

Table 2: Key Reactive Species in the Indirect Photodegradation of Benzotriazole

Reactive SpeciesRole in DegradationReference
Hydroxyl Radical (•OH) Major contributor to degradation rsc.org
Singlet Oxygen (¹O₂) Can contribute to degradation rsc.org
Dissolved Organic Matter (DOM) Acts as a photosensitizer to produce reactive species nih.gov

Mechanistic Investigations and Reaction Kinetics of Benzotriazole D4 and Analogs

Reaction Pathways and Transformation Products Identification

The degradation of Benzotriazole-d4, particularly through advanced oxidation processes (AOPs), proceeds via several key pathways involving modifications to both the benzene (B151609) and triazole rings. The use of the deuterated form is crucial for confirming the identity of transformation products (TPs) through mass spectrometry, as the deuterium (B1214612) atoms result in a predictable mass shift.

A primary degradation pathway for benzotriazole (B28993) initiated by hydroxyl radicals (•OH) is the hydroxylation of the benzene ring. nih.govnih.gov Theoretical calculations and experimental studies have shown that •OH addition is a major initial reaction. nih.govresearchgate.net This leads to the formation of mono-hydroxylated isomers, such as 4-hydroxy-1H-benzotriazole and 7-hydroxy-1H-benzotriazole. nih.govmdpi.com

Successive reactions with hydroxyl radicals can lead to further oxidation, forming dihydroxylated and dione (B5365651) intermediates. nih.gov Ultimately, these reactions can induce the cleavage of the benzene ring. A significant product resulting from this ring-opening is 1,2,3-triazole-4,5-dicarboxylic acid, which indicates the complete breakdown of the benzo moiety while the triazole ring remains intact. nih.gov The biotransformation of benzotriazole can also yield products like 1H-benzotriazole-5-carboxylic acid through the oxidation of methylated analogs. nih.gov

Parent CompoundReaction PathwayTransformation ProductReference
1H-BenzotriazoleHydroxylation4-hydroxy-1H-benzotriazole nih.govnih.gov
1H-BenzotriazoleHydroxylation7-hydroxy-1H-benzotriazole nih.gov
1H-BenzotriazoleSuccessive Hydroxylation4,7-dihydroxy-1H-benzotriazole nih.gov
1H-BenzotriazoleOxidation4,7-dione-1H-benzotriazole nih.gov
1H-BenzotriazoleBenzene Ring-Opening1,2,3-triazole-4,5-dicarboxylic acid nih.gov
5-methyl-1H-benzotriazoleBiotransformation/Oxidation1H-benzotriazole-5-carboxylic acid nih.gov

While initial oxidative attacks predominantly target the electron-rich benzene ring, subsequent degradation can involve the triazole ring. During the ozonation of benzotriazole, the primary mechanism involves an attack on the C4-C5 and C6-C7 bonds of the benzene ring. acs.orgacs.org This leads to the cleavage of the benzene ring and the formation of intermediates such as 1H-1,2,3-triazole-4,5-dicarbaldehyde. acs.org This key intermediate signifies that the triazole structure remains stable during the initial stages of benzene ring fragmentation. Further oxidation of these aldehyde-containing intermediates can occur. Studies utilizing this compound have confirmed this pathway; the resulting dicarbaldehyde product exhibits a corresponding mass shift, demonstrating that the deuterium atoms on the original benzo moiety have been removed along with the carbon atoms during cleavage. acs.orgacs.org While the triazole ring is more resistant to oxidation than the benzene ring, extensive degradation under harsh AOP conditions can eventually lead to its cleavage, contributing to the complete mineralization of the compound. researchgate.net

During water treatment processes involving chlorination, benzotriazole can react to form various chlorinated transformation products. nih.gov Studies on several benzotriazole analogs have identified the formation of chlorinated TPs, which in some cases have been shown to be more toxic than the parent compounds. nih.govresearchgate.net For instance, the chlorination of xylyltriazole can result in products like 4-chloro-xylyltriazole. researchgate.net While specific studies focusing solely on this compound are limited, it is expected to follow similar reaction pathways, yielding deuterated chlorinated derivatives. The reaction kinetics are influenced by factors such as pH and the molar ratio of chlorine to the contaminant. nih.gov Information regarding the formation of nitration products from this compound during typical degradation processes is not extensively documented in the reviewed scientific literature.

Kinetic Isotope Effects (KIEs) in Degradation Processes

The use of this compound is instrumental in mechanistic studies due to the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Since the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a reaction step that involves the cleavage of this bond will be slower for the deuterated compound.

In the context of benzotriazole degradation, if a significant KIE is observed (i.e., this compound degrades slower than its non-deuterated counterpart), it provides strong evidence that the cleavage of a C-H bond on the benzene ring is a rate-limiting step in the reaction mechanism. Conversely, the absence of a KIE suggests that this bond cleavage is not kinetically significant. Studies on the ozonation of benzotriazole have utilized this compound to confirm reaction mechanisms. For example, the transformation product at m/z 124 (1H-1,2,3-triazole-4,5-dicarbaldehyde) was observed to shift to m/z 126 when the reaction was performed with this compound. acs.org This two-mass-unit shift was inconsistent with a simple hydroxylation mechanism and instead supported the proposed pathway of benzene ring cleavage, confirming that the core triazole structure remained intact during this transformation. acs.orgacs.org

Computational chemistry provides powerful tools for predicting reaction kinetics and elucidating degradation mechanisms at a molecular level. Methods such as Density Functional Theory (DFT) are employed to model the reactions of benzotriazole with various oxidants, most notably the hydroxyl radical. nih.govresearchgate.net

CompoundReactantMethodCalculated/Determined Rate Constant (k)Reference
1H-Benzotriazole•OHTheoretical Calculation (DFT)8.26 × 10⁹ M⁻¹s⁻¹ (at 298 K) nih.gov
4-methyl-1H-benzotriazole•OHTheoretical Calculation (DFT)1.81 × 10¹⁰ M⁻¹s⁻¹ (at 298 K) nih.gov
1H-Benzotriazole•OHExperimental (Ozonation)6.2 × 10⁹ M⁻¹s⁻¹ (at pH 10.2) to 1.7 × 10¹⁰ M⁻¹s⁻¹ (at pH 2) nih.gov
1H-BenzotriazoleMolecular Ozone (O₃)Experimental18.4 - 36.4 M⁻¹s⁻¹ (at pH 2) nih.gov

Applications of Benzotriazole D4 in Evaluating Advanced Water Treatment Processes

Assessment of Removal Efficiencies in Water and Wastewater Treatment Plants

The widespread use of benzotriazoles has led to their ubiquitous presence in the aquatic environment, driven by their poor removal in many treatment facilities. researchgate.netnih.gov Evaluating the efficiency of these facilities in removing such micropollutants is a significant challenge. Spiking samples with isotope-labeled standards like Benzotriazole-d4 allows researchers to precisely quantify the removal efficiency (RE) of the target contaminant. nih.govresearchgate.net This approach mitigates the impact of matrix effects, where other substances in the complex water matrix (influent or effluent) can suppress or enhance the analytical signal, leading to inaccurate measurements. rsc.orgresearchgate.net For instance, studies have shown that matrix effects for this compound can differ significantly between influent and effluent samples, underscoring the necessity of its use for generating reliable data. rsc.orgrsc.org

Conventional wastewater treatment plants (WWTPs), which primarily rely on activated sludge processes, have demonstrated limited success in removing benzotriazoles. nih.govnih.gov Research indicates that the removal efficiency for benzotriazole (B28993) in these systems is often below 68%. nih.gov The primary removal mechanism is identified as aerobic biodegradation, with some contribution from sorption to sludge. nih.gov

In assessing these conventional systems, this compound is employed as an internal standard to accurately track the fate of its non-labeled analogue. wur.nl For example, in studies evaluating constructed wetlands—a nature-based treatment solution—this compound was used to correct for matrix effects when analyzing micropollutant concentrations. wur.nl This allowed for a precise determination of removal rates, which were found to be significantly improved by using alternative materials like bark-biochar instead of sand. wur.nl The use of BZD-d4 ensures that the calculated removal efficiencies accurately reflect the process performance rather than analytical artifacts.

Treatment TypeKey FindingsRole of this compoundReferences
Activated Sludge Removal efficiency for benzotriazole is often low to moderate (<68%). The primary removal mechanism is aerobic biodegradation.Used as an internal standard to accurately quantify low removal rates and study biodegradation kinetics. nih.govnih.gov
Constructed Wetlands Removal can be enhanced by using adsorbent media like bark-biochar, which showed >40% median improvement over sand.Employed as an internal standard to correct for matrix effects, enabling accurate comparison of different wetland designs. wur.nl

Advanced Oxidation Processes (AOPs) are tertiary treatment methods designed to degrade persistent organic pollutants like benzotriazole that are resistant to conventional treatment. nih.gov These processes rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH). nih.gov Evaluating the efficacy of various AOPs requires precise measurement of the degradation of target compounds. This compound is instrumental in these studies, providing the analytical accuracy needed to determine degradation kinetics and identify transformation products. acs.org

UV irradiation alone is generally not an efficient method for removing benzotriazoles due to their photostability. nih.govnih.gov However, when combined with an oxidant like hydrogen peroxide (H2O2), the process (UV/H2O2) becomes a powerful AOP. This process generates hydroxyl radicals, which rapidly attack and degrade benzotriazole. nih.govresearchgate.net The second-order rate constant for the reaction between benzotriazole and the hydroxyl radical is high, typically in the range of 5.1–10.8 × 10⁹ M⁻¹ s⁻¹. nih.gov

In studies investigating these kinetics, this compound is used as an internal standard for the accurate quantification of the parent compound throughout the degradation process. This allows for the calculation of precise pseudo-first-order degradation rates and the assessment of process efficiency under various conditions, such as different pH levels and the presence of natural organic matter. researchgate.net

ProcessReactantKey FindingsReferences
UV Photolysis UV LightInefficient for benzotriazole removal; low quantum yields reported. nih.govnih.gov
UV/H₂O₂ •OH RadicalEfficient removal through hydroxyl radical attack. Rate constant k(•OH + BTZ) is approximately 7.1 × 10⁹ M⁻¹ s⁻¹. nih.govresearchgate.net
UV/PAA •OH Radical, R-C•Efficient degradation with a pseudo-first-order rate constant (k) of 0.155 min⁻¹. Degradation is mainly attributed to •OH attack. rsc.org

Ozonation is an effective AOP for the removal of benzotriazole from water. ethz.chnih.gov The degradation can occur through direct reaction with molecular ozone or via attack by hydroxyl radicals formed from ozone decomposition. nih.govresearchgate.net While effective, this process can lead to the formation of various transformation products. researchgate.netleuphana.de

This compound has been a key tool in elucidating the mechanisms of ozonation. In one study, researchers performed the reaction with BZD-d4 and analyzed the resulting products. acs.orgresearchgate.net Because the deuterium (B1214612) atoms are on the benzene (B151609) ring, the transformation products retained a distinct mass signature. This allowed for the confident identification of products by observing the expected mass shift, confirming a reaction mechanism that involves the formation of 1H-1,2,3-triazole-4,5-dicarbaldehyde. acs.orgresearchgate.net This demonstrates a more advanced application of BZD-d4 beyond its use as a simple standard.

FindingDescriptionRole of this compoundReferences
High Removal Efficiency Ozonation can achieve >85% removal of benzotriazole at sufficient ozone doses (~0.6 g O₃/g DOC).Used as an internal standard to quantify degradation efficiency in full-scale treatment plants. ethz.ch
Mechanism Elucidation The reaction of ozone with BZD-d4 was used to identify transformation products by observing the mass shift in the resulting molecules.Used as a mechanistic probe to confirm the structure of transformation products. acs.orgresearchgate.net
Kinetic Studies The degradation rate increases with higher pH and temperature. The kinetic rate constant for degradation by molecular ozone was found to be 20.18 L·(mol·s)⁻¹.Essential for accurate quantification in kinetic experiments to determine reaction rate constants. nih.gov

AOPs based on the generation of sulfate (B86663) radicals (SO₄•⁻) are a promising technology for degrading recalcitrant compounds. frontiersin.org These radicals can be generated by activating persulfate (PS) with heat, UV light, or transition metals. nih.govresearchgate.net Sulfate radical-based AOPs have been shown to effectively degrade benzothiazoles and are expected to be similarly effective for benzotriazoles. nih.gov Studies on related compounds show that degradation rates are influenced by factors such as pH, initial contaminant concentration, and the presence of other ions. researchgate.net While specific studies focusing on this compound in sulfate radical systems are not prevalent, its use as an internal standard is indispensable for accurately quantifying the degradation of the parent compound in these complex reaction matrices. nih.gov

ParameterInfluence on DegradationRole of this compoundReferences
Primary Radical At acidic pH, the sulfate radical (SO₄•⁻) is the primary oxidant. At basic pH, both sulfate and hydroxyl radicals contribute.Used as an internal standard to ensure accurate measurement of benzotriazole concentration under different pH conditions. nih.govresearchgate.net
Concentration Higher degradation rates are achieved by increasing persulfate concentration or decreasing the initial contaminant concentration.Enables precise quantification needed to establish kinetic relationships between reactant concentrations and degradation rates. nih.govresearchgate.net
UV/Persulfate This combination is effective for removing highly recalcitrant compounds, including benzotriazoles, though high UV fluences may be required.Provides analytical accuracy for evaluating the efficiency of the combined UV/persulfate process. nih.gov

Photocatalysis, typically involving titanium dioxide (TiO₂) irradiated with UV light, is another effective AOP for destroying organic pollutants. mdpi.com This process generates hydroxyl radicals on the catalyst surface, leading to the rapid degradation and mineralization of compounds like benzotriazole. researchgate.netmdpi.com Studies have shown that photocatalysis can completely mineralize benzotriazole and its derivatives. mdpi.com The degradation rate is often rapid, and the process is superior to UV/H₂O₂ in terms of mineralization efficiency. researchgate.net Given the speed of the reaction and the potential for interferences, the use of this compound as an internal standard is critical for obtaining the accurate concentration-time data needed to calculate degradation rates and assess mineralization.

ProcessCatalyst/ConditionsKey FindingsRole of this compoundReferences
UV/TiO₂ TiO₂ P25, UV lightRapid transformation and complete mineralization of benzotriazole. The degradation rate for benzotriazole was (3.88 ± 0.05) × 10⁻² mM min⁻¹.Essential for accurate quantification of the rapid degradation kinetics. mdpi.com
UV/TiO₂ 280 nm UV, TiO₂Superior performance in terms of degradation and mineralization compared to UV/H₂O₂.Provides analytical accuracy for comparing the efficiency of different AOPs. researchgate.net

Adsorption Technologies (e.g., Granular Activated Carbon, Biochar)

The evaluation of adsorption technologies, such as Granular Activated Carbon (GAC) and biochar, for the removal of benzotriazoles from water heavily relies on accurate measurement, where this compound plays a key role.

In studies assessing GAC, this compound is used as an internal standard to ensure the precise quantification of the parent compound and its derivatives during analysis. researchgate.net Research has investigated the sorption behavior of benzotriazoles onto GAC, comparing various isotherm models like Langmuir, Freundlich, Toth, and Redlich–Peterson to describe the partitioning process under different water quality conditions. researchgate.net For instance, one study found the sorption behavior of 5-methylbenzotriazole was best described by the Redlich–Peterson isotherm model. researchgate.net Another investigation calculated the maximum adsorption capacity of GAC for benzotriazole to be 73.5 mg/g. mdpi.com These fundamental studies, which underpin the operational application of GAC filters, utilize isotopically labeled standards like this compound to correct for matrix effects and variations during sample processing and analysis. researchgate.netmdpi.com

Similarly, research into biochar as a low-cost adsorbent for benzotriazoles employs this compound for analytical validation. iwaponline.com Studies have demonstrated the high efficiency of biochar in removing these contaminants. For example, softwood-biochar has been shown to remove up to 98% of benzotriazole from treated wastewater. iwaponline.com In such studies, a known concentration of this compound is added to samples to compensate for any variations in the analytical response over time, ensuring the reliability of the reported removal efficiencies. iwaponline.com Research has also explored various types of biochar, such as those derived from wild plum and apricot kernels, which have shown maximum adsorption capacities for benzotriazole derivatives of 379 mg/g and 526 mg/g, respectively. uni-lj.siresearchgate.net The accurate determination of these high removal rates in complex wastewater matrices is facilitated by the use of deuterated internal standards. uni-lj.siresearchgate.netnih.gov

AdsorbentTarget Compound(s)Role of this compoundKey Research FindingCitation
Granular Activated Carbon (GAC)BenzotriazolesInternal StandardMaximum adsorption capacity for benzotriazole was 73.5 mg/g. mdpi.com
Softwood-BiocharBenzotriazole, other micropollutantsInternal StandardAchieved 98% removal efficiency for benzotriazole in treated wastewater. iwaponline.com
Apricot Kernel Biochar (AsPhA)Benzotriazole and its derivativesAnalytical Standard (implied)Maximum adsorption capacity in mixtures was 526 mg/g. uni-lj.si

Membrane Filtration and Reverse Osmosis

In the assessment of pressure-driven membrane processes like membrane filtration and reverse osmosis (RO), this compound is essential for quantifying the removal of its non-deuterated counterpart. Benzotriazole is often only moderately removed by low-pressure reverse osmosis (LPRO), with one study observing a 63% removal rate, which was attributed to its low molecular weight (119 amu). researchgate.net The accuracy of such reported retention rates depends on precise analytical methods, where this compound would be used as an internal standard.

Studies evaluating advanced water recycling plants have shown that while benzotriazole can be more persistent than some of its derivatives, RO is a highly effective treatment step. rsc.org In one such plant, RO treatment reduced benzotriazole concentrations to below 10 ng/L. rsc.org Fungal treatments have also been explored as a method to decontaminate RO concentrate, where benzotriazoles were found in high concentrations. nih.gov In a study assessing a fungal treatment using Trametes versicolor, benzotriazole was partially removed (58% under sterile conditions), and the identification of its transformation products was aided by high-resolution mass spectrometry, a technique that relies on internal standards like this compound for quantification. nih.gov

Furthermore, the performance of membrane bioreactors (MBR) in treating municipal wastewater has been evaluated for benzotriazole removal. While MBRs improved the removal of benzotriazole compared to conventional activated sludge processes, they did not prevent its discharge entirely. nih.gov The monitoring of benzotriazole concentrations through these treatment trains is consistently supported by analytical methods using isotopically labeled standards to ensure data accuracy. nih.govnih.gov

Tracer Studies for Hydrological and Treatment System Evaluation

This compound is an effective tracer for hydrological and water treatment system evaluations due to its chemical similarity to the ubiquitous parent compound, benzotriazole. medchemexpress.com Its deuteration allows it to be distinguished from existing environmental benzotriazole contamination while mimicking its transport and fate characteristics.

It is used as an isotopically labeled standard in studies tracing the source-to-stream transport of benzotriazoles in urban catchments. scholaris.ca By spiking samples with this compound, researchers can accurately quantify the concentrations of the target analytes in complex environmental samples like airport stormwater runoff. mdpi.com In such studies, this compound is added before sample filtration and extraction to calculate recovery rates and correct for matrix effects, ensuring that the measured concentrations accurately reflect the environmental levels. mdpi.com

In larger-scale evaluations, the non-deuterated form, 1,2,3-benzotriazole, has been used as a tracer substance to estimate the maximum concentrations and profiles of pharmaceuticals in river systems. researchgate.net The analytical methods developed for these studies often specify the use of this compound as an internal standard to achieve the necessary precision for tracking contaminant plumes and evaluating the performance of drinking water treatment plants. uoa.grresearchgate.net For example, recovery rates for this compound in river water samples have been documented to range from 40% to 53%, highlighting its importance in accounting for analytical variability. uoa.gr

Biofilter and Constructed Wetland Performance Assessment

The performance of nature-based water treatment solutions like biofilters and constructed wetlands in removing micropollutants is rigorously assessed using analytical methods that incorporate this compound. wur.nlmdpi.com This compound is used as an internal standard to correct for matrix effects and ensure accurate quantification of benzotriazole and other contaminants during analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). wur.nltum.de

In studies on sequential biofiltration, this compound is listed as a key analyte and internal standard for developing methods to measure trace organic compounds. tum.de Research has shown that sequential biofiltration can enhance the removal of compounds like benzotriazole compared to single-stage systems. researchgate.net

Constructed wetlands (CWs) have also been extensively studied for their capacity to remove benzotriazoles. The use of specific support matrices, such as a mixture of bark and biochar, has been shown to significantly improve removal efficiency. wur.nl In one study, the addition of bark-biochar to a CW resulted in a median removal improvement of over 40% for benzotriazole compared to a conventional sand-based system. wur.nl The reliable measurement of this improved performance was supported by analytical methods using this compound. wur.nl

Vegetated biofilters have also demonstrated high removal rates. A study using mesocosms planted with Carex praegracilis reported a 97.1% reduction in benzotriazole concentration from stormwater effluent. mdpi.com In this research, d4-Benzotriazole was one of the primary chemicals used, serving as a labeled standard to trace the fate and quantify the removal of the parent compound. mdpi.com

Treatment SystemKey Design FeatureRole of this compoundReported Benzotriazole RemovalCitation
Constructed WetlandBark-Biochar Matrix vs. SandInternal Standard>40% median improvement with bark-biochar. wur.nl
Vegetated BiofilterPlanted with Carex praegracilisLabeled Standard97.1% removal from effluent. mdpi.com
Sequential BiofiltrationTwo-stage filter systemInternal StandardIncreased removal compared to single-stage biofiltration. researchgate.net

Advanced Spectroscopic and Mass Spectrometric Applications Beyond Routine Analysis

Compound-Specific Isotope Analysis (CSIA) of Benzotriazoles using Deuterated Standards

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical tool for identifying contaminant sources and transformation pathways. nih.gov The use of deuterated standards, such as Benzotriazole-d4, is crucial in these studies for accurate quantification and for serving as an internal standard during mass spectrometric analysis. amazonaws.com

CSIA has shown significant potential for the source apportionment of benzotriazoles in various environmental matrices. nih.govresearchgate.net By analyzing the stable isotope ratios of carbon (δ¹³C) and nitrogen (δ¹⁵N) in benzotriazole (B28993) molecules, it is possible to differentiate between various sources of contamination. nih.govresearchgate.net Different manufacturing processes and raw materials can lead to distinct isotopic signatures in the final benzotriazole products. frtr.gov

For instance, a comparison of δ¹³C and δ¹⁵N values in benzotriazoles from commercial standards and those found in products like dishwashing detergents can reveal different isotopic compositions, aiding in source identification. nih.govresearchgate.net This technique has been successfully applied to samples from tap water, wastewater treatment effluent, and activated sludge. nih.govresearchgate.net The ability to distinguish between sources is a critical step in managing and mitigating the environmental impact of these widespread contaminants. mdpi.com

Table 1: Application of CSIA in Environmental Source Tracking of Benzotriazoles

Environmental MatrixAnalytical TechniqueKey FindingReference
Tap Water, Wastewater Treatment Effluent, Activated SludgeGC/IRMSComparison of δ¹³C and δ¹⁵N values allows for potential source apportionment. nih.govresearchgate.net
Commercial Dishwashing ProductsGC/IRMSRevealed distinct isotopic signatures compared to commercial standards, indicating potential for source differentiation. nih.govresearchgate.net

This compound and other deuterated analogs are invaluable as tracers in studies investigating the natural attenuation of benzotriazoles in the environment. These labeled compounds can be spiked into environmental samples to monitor degradation pathways and rates without interfering with the analysis of the native, unlabeled compounds.

In biodegradation studies, deuterated internal standards are used for accurate quantification of benzotriazoles and their transformation products in complex matrices like activated sludge. amazonaws.com For example, in experiments assessing the biotransformation of 1H-benzotriazole, 4-methyl-1H-benzotriazole, and 5-methyl-1H-benzotriazole, deuterated standards were essential for precise measurements. nih.gov These studies have identified key transformation products, such as hydroxy-benzotriazoles and benzotriazole-carboxylic acids, providing insight into the aerobic biological degradation mechanisms. nih.govresearchgate.net

The biodegradation half-lives of different benzotriazoles have been determined under various conditions, highlighting their partial persistence in conventional wastewater treatment. nih.govresearchgate.net For instance, the half-life of 1H-benzotriazole in activated sludge has been reported to be around 1.0 day. nih.govresearchgate.net

Table 2: Biodegradation Half-lives of Selected Benzotriazoles in Activated Sludge

CompoundBiodegradation Half-life (days)Reference
1H-benzotriazole1.0 nih.govresearchgate.net
4-methyl-1H-benzotriazole8.5 nih.govresearchgate.net
5-methyl-1H-benzotriazole0.9 nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring with Deuterated Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating molecular structures and monitoring chemical reactions. nih.govomicsonline.org The use of deuterated analogs like this compound can be advantageous in NMR studies. While proton (¹H) NMR is commonly used, the selective substitution of hydrogen with deuterium (B1214612) can simplify complex spectra and help in signal assignment.

In reaction monitoring, a series of NMR spectra are acquired over time to track the disappearance of reactants and the appearance of products, providing kinetic information. nih.gov Deuterated compounds can be used as internal standards for quantification. Furthermore, deuterium (²H) NMR spectroscopy is a versatile tool for monitoring reaction kinetics, especially in complex media. rsc.org

For structural elucidation, various NMR techniques, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, provide detailed information about the connectivity and spatial arrangement of atoms within a molecule. omicsonline.org The known structure of a deuterated analog can be used to confirm assignments in the spectra of more complex, related compounds.

Spectroscopic Techniques for Investigating Excited State Dynamics (e.g., Photostability of UV Absorbers)

Benzotriazole derivatives are widely used as UV absorbers to protect materials from photodegradation. paint.org Their effectiveness relies on their ability to absorb UV radiation and dissipate the energy through a rapid, non-destructive pathway. Spectroscopic techniques are crucial for investigating the excited-state dynamics that govern this photostability.

The primary mechanism for the photostability of many benzotriazole UV absorbers is an efficient excited-state intramolecular proton transfer (ESIPT). paint.orgresearchgate.net Upon UV absorption, a proton is transferred from the phenolic hydroxyl group to a nitrogen atom on the triazole ring. paint.org This is followed by rapid internal conversion back to the ground state, releasing the energy as heat. paint.org This entire process occurs on a picosecond timescale, preventing photodegradation. paint.org

Studies have shown that the electronic properties of the benzotriazole molecule play a significant role in its photostability. paint.org Theoretical studies suggest that the reaction path involves twisted geometries and is triggered by a charge transfer from the phenol (B47542) to the triazole group. nih.gov The use of deuterated analogs in these studies can help to elucidate the role of proton transfer in the excited-state dynamics by examining kinetic isotope effects.

Future Research Directions for Benzotriazole D4 in Academic Research

Development of Novel Analytical Methodologies for Ultra-Trace Detection

The ubiquitous nature of benzotriazoles in the environment necessitates the development of increasingly sensitive analytical methods to detect them at ultra-trace concentrations. While current methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are effective, future research will focus on pushing the limits of detection even further. nih.govaminer.org The use of Benzotriazole-d4 as an internal standard is crucial in these efforts, as it helps to correct for matrix effects and variations in instrument response, ensuring accurate quantification. mdpi.com

Future methodologies may involve advancements in sample preparation and extraction techniques, such as solid-phase microextraction (SPME), to pre-concentrate analytes from complex matrices like wastewater or biological tissues. mdpi.com Furthermore, coupling high-resolution mass spectrometry with advanced chromatographic techniques will be essential for distinguishing this compound from background noise and isobaric interferences, enabling detection at the nanogram or even picogram per liter level. Research into compound-specific isotope analysis (CSIA) for benzotriazoles also presents a promising frontier, though challenges related to the formation of organometallic complexes during analysis need to be addressed. researchgate.net

Integration of Deuterated Analogs in Multi-Omics Approaches for Environmental Impact Assessment

Understanding the biological impact of environmental contaminants is a critical area of research. Multi-omics approaches—which integrate data from genomics, transcriptomics, proteomics, and metabolomics—offer a holistic view of how organisms respond to chemical stressors at a molecular level. nih.govmdpi.com this compound can play a pivotal role in these studies as a tracer to delineate the metabolic fate of benzotriazole (B28993) within an organism.

By exposing model organisms to this compound and analyzing the resulting changes across different omics layers, researchers can identify specific metabolic pathways affected by the contaminant. mdpi.com This approach can help pinpoint biomarkers of exposure and effect, leading to a more mechanistic understanding of benzotriazole toxicity. Integrating environmental data with multi-omics profiles can enhance the precision of health risk assessments and provide insights into how benzotriazoles contribute to adverse outcomes in ecosystems. nih.gov

Mechanistic Modeling of Complex Environmental Transformations Using Isotopic Data

Benzotriazoles undergo various transformation processes in the environment, including biodegradation and photodegradation. nih.govresearchgate.net Elucidating the mechanisms and kinetics of these reactions is key to predicting their environmental persistence and fate. Isotopic data provides a powerful tool for this purpose. The use of deuterated compounds like this compound allows for the investigation of kinetic isotope effects (KIEs), where the difference in reaction rates between the deuterated and non-deuterated forms can reveal intimate details about reaction mechanisms, such as which chemical bonds are broken in the rate-determining step.

By combining transformation product identification with isotopic fractionation analysis, researchers can build more accurate mechanistic models. nih.govresearchgate.net For example, significant carbon and nitrogen isotope fractionation has suggested that aromatic monohydroxylation is a key initial step in the biotransformation of 1H-benzotriazole. nih.govresearchgate.net Future studies using this compound will refine these models, providing quantitative data to predict transformation pathways and rates under various environmental conditions.

Role of Deuterated Benzotriazoles in Understanding Global Contaminant Cycling

Benzotriazoles are recognized as persistent and mobile organic micropollutants in the aquatic environment. nih.gov They have been detected throughout the water cycle, from municipal wastewater effluents to surface waters and even in raw water sources for drinking water production. researchgate.netresearchgate.net This mobility highlights the potential for long-range transport and global cycling.

This compound can serve as an ideal tracer for studying these large-scale processes. By introducing a known amount of this compound into a controlled system, such as a watershed or a wastewater treatment plant, researchers can track its movement and dispersion. This data is invaluable for calibrating and validating global contaminant transport models. Such studies can help to quantify the contribution of different sources, such as airport de-icing fluids, to environmental contamination and to understand the residence time of these compounds in various environmental compartments. mdpi.com

Exploration of New Applications in Materials Science and Industrial Processes

The primary industrial use of benzotriazoles is as a corrosion inhibitor, particularly for copper and its alloys, and as a UV stabilizer in polymers. gsconlinepress.comresearchgate.net They are also used in aircraft de-icing fluids and lubricants. gsconlinepress.comresearchandmarkets.com Future research could explore the use of this compound to better understand the performance and degradation of these materials.

In materials science, this compound could be incorporated into coatings or polymers to study leaching rates and mechanisms under different environmental stressors, such as UV radiation or chemical exposure. This would provide crucial data for developing more durable and environmentally benign materials. In industrial settings, this compound could be used as a tracer to monitor the efficiency of processes, such as the application of corrosion inhibitors in cooling water systems, helping to optimize usage and minimize environmental discharge.

Standardization of Deuterated Internal Standard Usage in Environmental Monitoring

The accuracy and reliability of environmental monitoring data are paramount for effective regulation and risk management. The use of isotopically labeled internal standards, such as this compound, is a cornerstone of robust analytical chemistry, as it corrects for variability during sample processing and analysis. mdpi.com However, a lack of standardized protocols for their use can lead to discrepancies between laboratories.

Future research efforts should focus on developing and validating standardized methods for the application of this compound in routine environmental monitoring. This includes establishing best practices for spiking concentrations, sample handling, data analysis, and quality control. The availability of certified reference materials for this compound would also be a significant step forward. Widespread adoption of such standards will ensure that data from different monitoring programs are comparable and of high quality, providing a more accurate picture of the extent of benzotriazole contamination.

Q & A

Q. Data Contradiction Analysis Table

Contradictory Observation Potential Source of Error Resolution Strategy Reference
Varied deuterium enrichment in NMR vs. MSProton exchange during sample preparationUse deuterated solvents and minimize air exposure
Discrepant IC₅₀ values in enzyme assaysIsotopic perturbation of active siteValidate with ITC binding constants
Divergent photostability in thin filmsMatrix-dependent degradationStandardize encapsulation protocols

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.